molecular formula C15H20N2O4 B3083663 [{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-27-0

[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B3083663
CAS No.: 1142204-27-0
M. Wt: 292.33 g/mol
InChI Key: NEFMLINNVCBWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a biochemical with the molecular formula C15H20N2O4 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC1=CC=C (C=C1)N (CC (=O)NCC2CC2)CC (=O)O . This indicates that the compound contains a methoxyphenyl group, an amino-acetic acid group, and a cyclopropylmethylamino group .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 292.33 . Other physical and chemical properties such as density, melting point, and boiling point were not found in the sources I checked .

Scientific Research Applications

  • Inhibition of Ethylene Formation in Plants : Novel oxime ether derivatives of aminooxyacetic acid, which are structurally related to the compound , have been found to inhibit ethylene formation in higher plants. These compounds have been observed to reduce ethylene evolution in leaf discs of oilseed rape and drought-stressed barley leaves and delay senescence of cut carnation flowers. This suggests their potential use in enhancing the shelf life of plants and agricultural produce (Kirchner et al., 1993).

  • Synthesis and Biological Evaluation : Research on the synthesis and biological evaluation of novel derivatives structurally similar to [{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid has been conducted. These studies involve the creation of new compounds and their subsequent analysis for potential applications, particularly in terms of their chemical behavior and possible biological activities (Farouk et al., 2021).

  • Antioxidant and Enzyme Inhibitory Studies : Amino acid derivatives, closely related to the compound in focus, have been used to synthesize compounds with antioxidant properties and enzyme inhibitory activities. For example, studies have shown that certain zinc complexes of these derivatives can inhibit xanthine oxidase, an enzyme involved in oxidative stress (Ikram et al., 2015).

  • Synthesis of Medicinally Important Compounds : Derivatives of aminooxyacetic acid have been used in the synthesis of medicinally significant compounds, such as 3-amino-2-azetidinones. This demonstrates the compound's potential in pharmaceutical research and development (Ananeva et al., 2022).

  • Catalysis and Green Chemistry : Research on compounds structurally related to this compound has also delved into their use as catalysts in green chemistry, particularly in the synthesis of other complex organic compounds (Moosavi‐Zare et al., 2016).

  • Synthesis of Amino Acid Derivatives : There is ongoing research into the synthesis of amino acid derivatives using compounds similar to the one . These studies are vital for understanding the broader applications of these compounds in creating bioactive molecules (El‐Faham et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. Its use in proteomics research suggests it may interact with proteins in some way .

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For detailed safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS).

Future Directions

The future directions of this compound largely depend on the outcomes of ongoing research. As it is used in proteomics research, it may contribute to new discoveries in protein function and interactions .

Properties

IUPAC Name

2-(N-[2-(cyclopropylmethylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-21-13-6-4-12(5-7-13)17(10-15(19)20)9-14(18)16-8-11-2-3-11/h4-7,11H,2-3,8-10H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFMLINNVCBWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 2
[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 3
Reactant of Route 3
[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 4
Reactant of Route 4
[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 5
[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.